molecular formula C9H15N3 B15244206 Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile CAS No. 113641-62-6

Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile

Katalognummer: B15244206
CAS-Nummer: 113641-62-6
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: LWYYALQBLFWWRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE is a nitrogen-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl(bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine and further cyclization steps lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrido[1,2-a]pyrimidines: These compounds share a similar bicyclic structure and exhibit diverse biological activities.

    Imidazo[1,2-a]pyridines: These compounds also contain a fused nitrogen-containing ring system and are known for their pharmacological properties.

Uniqueness

OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE is unique due to its specific structural features and the resulting biological activities.

Eigenschaften

CAS-Nummer

113641-62-6

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C9H15N3/c10-7-8-3-1-4-9-11-5-2-6-12(8)9/h8-9,11H,1-6H2

InChI-Schlüssel

LWYYALQBLFWWRD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N2CCCNC2C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.